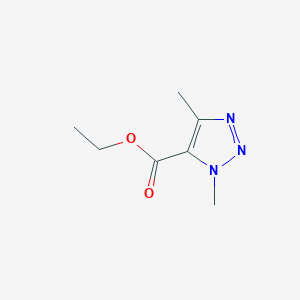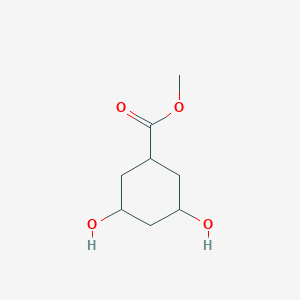
methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dihydroxycyclohexane-1-carboxylate, or Mixture of diastereomers, is a synthetic organic compound that has been used for many years for a variety of applications in scientific research. It is a versatile compound that is used in a wide range of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Methyl 3,5-dihydroxycyclohexane-1-carboxylate has been used in a wide range of scientific research applications. One of the most common applications is in the field of drug discovery. Methyl 3,5-dihydroxycyclohexane-1-carboxylate has been used as a precursor for the synthesis of a variety of novel drug molecules. In addition, it has been used as a model compound for the study of drug metabolism and pharmacokinetics. Furthermore, it has been used as a tool to study the effects of drugs on the human body.
Mécanisme D'action
Methyl 3,5-dihydroxycyclohexane-1-carboxylate is a synthetic compound that is metabolized in the body to form a variety of metabolites. These metabolites are then further metabolized to form active molecules that can interact with various cellular targets. The exact mechanism of action of Methyl 3,5-dihydroxycyclohexane-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
Methyl 3,5-dihydroxycyclohexane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in drug metabolism, which can lead to increased drug bioavailability and increased drug efficacy. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties. Furthermore, it has been shown to have anti-tumor and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3,5-dihydroxycyclohexane-1-carboxylate is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using this compound in lab experiments is its low cost. Furthermore, it is relatively easy to synthesize and is not toxic or hazardous. However, it is important to note that it can be difficult to obtain pure Methyl 3,5-dihydroxycyclohexane-1-carboxylate, as it is often contaminated with other compounds.
Orientations Futures
There are a number of potential future directions for research involving Methyl 3,5-dihydroxycyclohexane-1-carboxylate. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Furthermore, research could be conducted to explore the potential applications of Methyl 3,5-dihydroxycyclohexane-1-carboxylate in drug discovery and drug development. Finally, further research could be conducted to explore the potential use of Methyl 3,5-dihydroxycyclohexane-1-carboxylate in other fields, such as agriculture or food science.
Méthodes De Synthèse
The synthesis of Methyl 3,5-dihydroxycyclohexane-1-carboxylate is a multi-step process. The first step involves the reaction of 3-methylcyclohexanecarboxylic acid with sodium hydroxide to form 3-methylcyclohexanol. This is followed by the reaction of 3-methylcyclohexanol with hydrogen chloride to form 3-methylcyclohexanecarboxylic acid chloride. The next step involves the reaction of 3-methylcyclohexanecarboxylic acid chloride with sodium hydroxide to form 3-methylcyclohexanecarboxylic acid. Finally, the reaction of 3-methylcyclohexanecarboxylic acid with hydroxylamine hydrochloride forms the desired product, Methyl 3,5-dihydroxycyclohexane-1-carboxylate.
Propriétés
IUPAC Name |
methyl 3,5-dihydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAVWYVQRYVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dihydroxycyclohexane-1-carboxylate | |
CAS RN |
1443770-02-2 |
Source


|
| Record name | methyl 3,5-dihydroxycyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

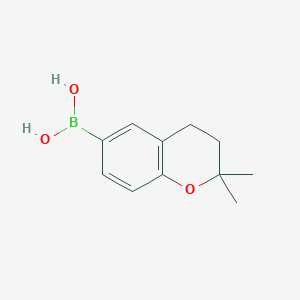




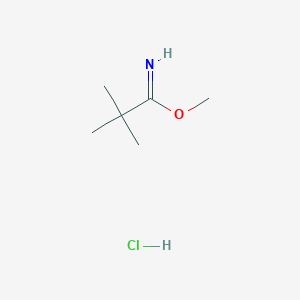
![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)

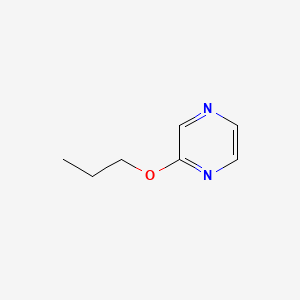

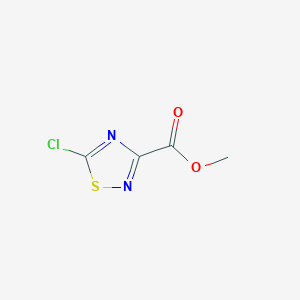

![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
